

5-Iodo-1-methyl-1H-tetrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-1-methyl-1H-tetrazole**

Cat. No.: **B1283182**

[Get Quote](#)

CAS Number: 33452-18-5

This technical guide provides an in-depth overview of **5-Iodo-1-methyl-1H-tetrazole**, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering comprehensive data on its properties, synthesis, and applications.

Core Properties

5-Iodo-1-methyl-1H-tetrazole is a solid compound with the empirical formula $C_2H_3IN_4$ and a molecular weight of 209.98 g/mol .^[1] Its structural and physical properties are crucial for its application in organic synthesis.

Property	Value	Reference
CAS Number	33452-18-5	[1]
Molecular Formula	$C_2H_3IN_4$	[1]
Molecular Weight	209.98 g/mol	[1]
Physical Form	Solid	[1]
Storage Class	Combustible Solid	[1]

Spectroscopic Data

While specific experimental spectra for **5-Iodo-1-methyl-1H-tetrazole** are not readily available in the public domain, typical chemical shifts for related tetrazole structures can provide valuable insights for characterization.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (N-CH₃).

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the carbon atom within the tetrazole ring.

FT-IR: The infrared spectrum of tetrazole derivatives typically shows characteristic absorption bands for C=N and N=N stretching vibrations within the heterocyclic ring.[2]

Synthesis and Reactivity

The synthesis of 5-substituted-1H-tetrazoles is a well-established area of organic chemistry. A common and efficient method involves the [3+2] cycloaddition of a nitrile with an azide.[3][4] For **5-Iodo-1-methyl-1H-tetrazole**, a plausible synthetic route would involve the iodination of a suitable precursor, such as 1-methyl-1H-tetrazole.

The reactivity of **5-Iodo-1-methyl-1H-tetrazole** is largely dictated by the carbon-iodine bond, making it a valuable substrate for cross-coupling reactions and other transformations to introduce diverse functionalities at the 5-position of the tetrazole ring. The tetrazole ring itself is generally stable under many reaction conditions.

General Experimental Protocol for Tetrazole Synthesis

A widely used method for the synthesis of 5-substituted-1H-tetrazoles is the reaction of nitriles with sodium azide, often catalyzed by a Lewis acid.

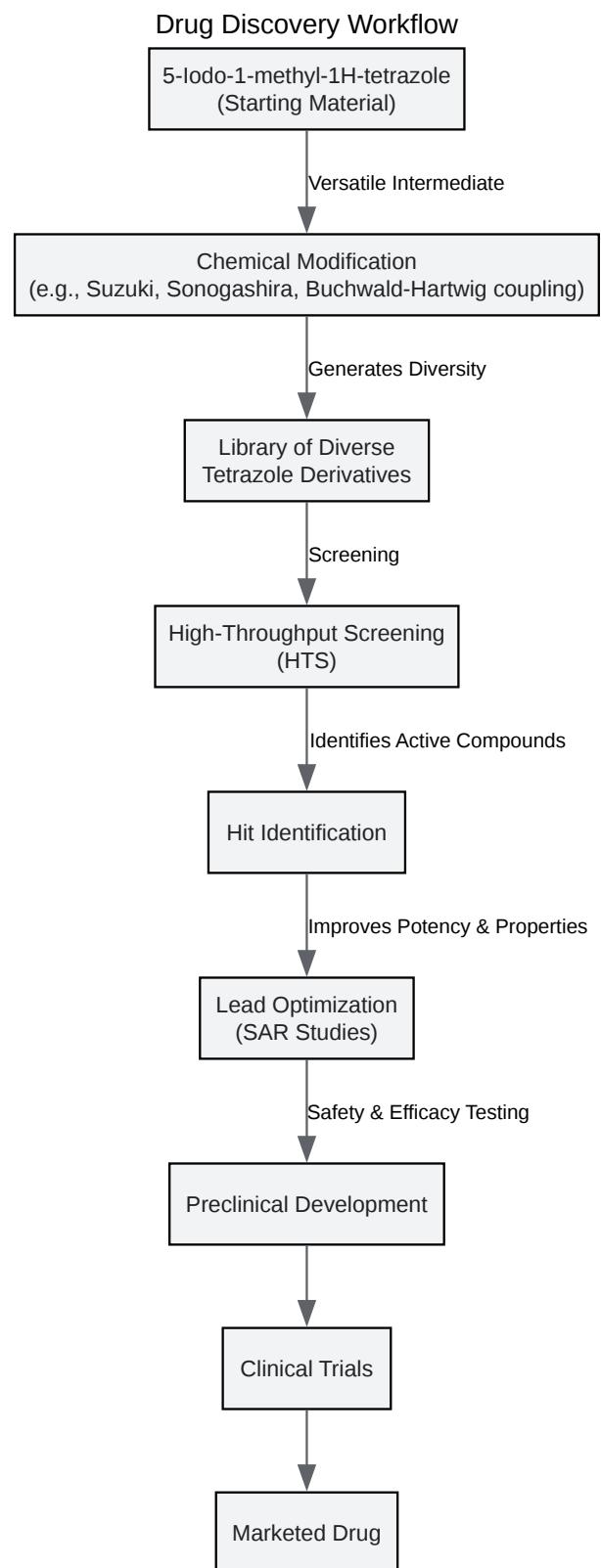
Materials:

- Aryl or alkyl nitrile (1 mmol)
- Sodium azide (1.5 mmol)

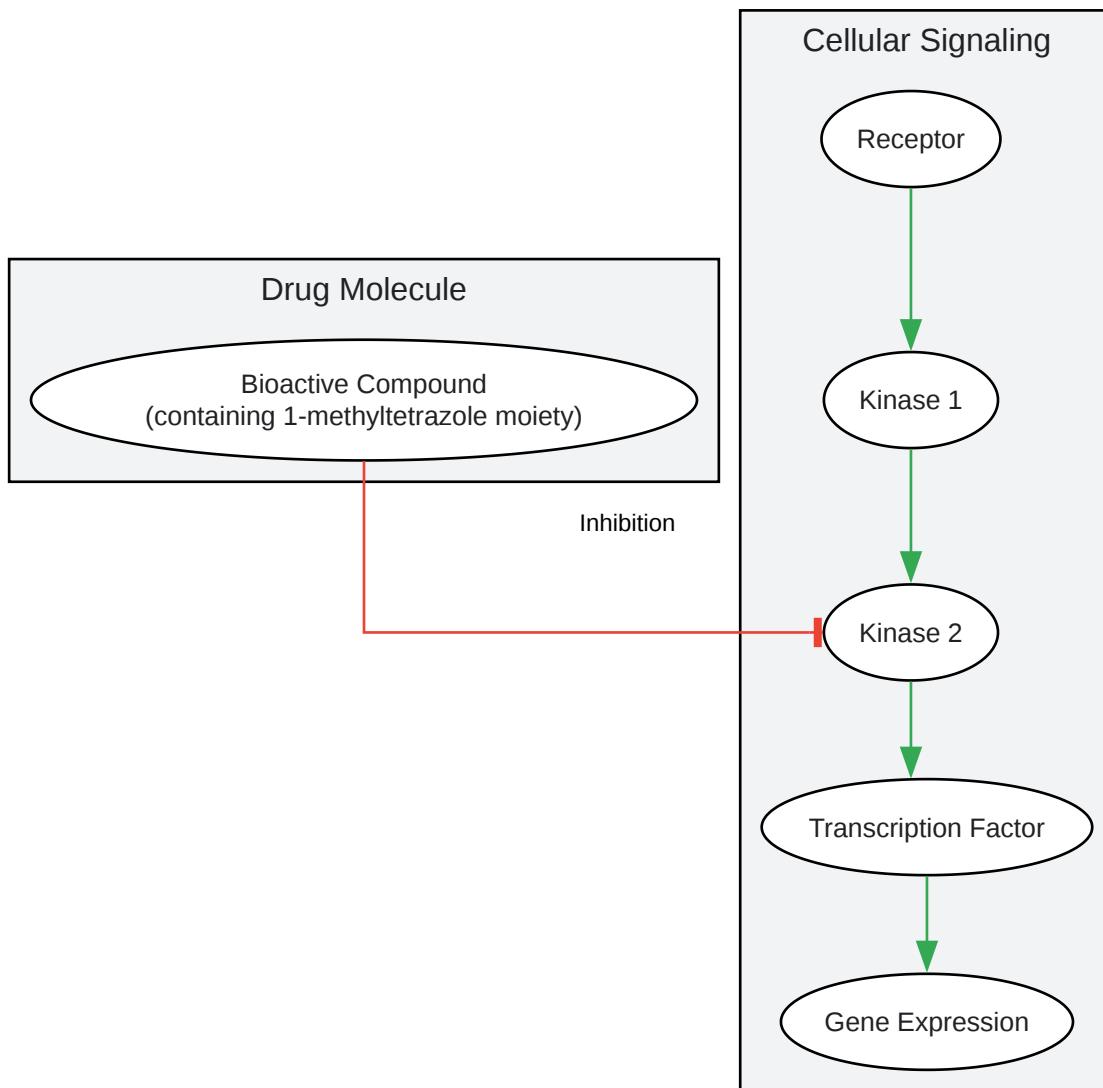
- Zinc(II) acetate dihydrate (10 mol%)
- Toluene

Procedure:

- To a round-bottom flask, add the nitrile, sodium azide, and zinc(II) acetate dihydrate in toluene.
- The reaction mixture is refluxed with vigorous stirring.
- Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature and diluted with water.
- The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- Purification is typically achieved by recrystallization or column chromatography.


This is a general procedure and may require optimization for specific substrates.

Applications in Drug Development


The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry. This substitution can enhance the metabolic stability and lipophilicity of a drug candidate, potentially improving its pharmacokinetic profile.^{[5][6]} 5-substituted-1H-tetrazoles are integral components of several marketed drugs, demonstrating a broad range of biological activities including antihypertensive, antibacterial, and anticancer effects.^{[5][6]}

5-Iodo-1-methyl-1H-tetrazole serves as a versatile intermediate for the synthesis of more complex drug-like molecules. The iodo group can be readily displaced or utilized in coupling reactions to build molecular diversity.

Logical Workflow for Drug Discovery using 5-Iodo-1-methyl-1H-tetrazole

Hypothetical Drug Action

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Iodo-1-methyl-1H-tetrazole DiscoveryCPR 33452-18-5 [sigmaaldrich.com]

- 2. pnrjournal.com [pnrjournal.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Iodo-1-methyl-1H-tetrazole: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283182#5-iodo-1-methyl-1h-tetrazole-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com